molecular formula C10H8ClN3O B2614044 3-Chloro-4-(2-pyrimidinyloxy)phenylamine CAS No. 338413-13-1

3-Chloro-4-(2-pyrimidinyloxy)phenylamine

Cat. No.: B2614044
CAS No.: 338413-13-1
M. Wt: 221.64
InChI Key: YCDMLCQFVZCCBZ-UHFFFAOYSA-N
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Description

Contextualization within Pyrimidine (B1678525) and Phenylamine Derivatives

The chemical identity and potential utility of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine are best understood by examining its constituent parts: the pyrimidine and phenylamine scaffolds.

Pyrimidine Derivatives: Pyrimidines are six-membered aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. gsconlinepress.comnih.gov This scaffold is of fundamental importance in nature, forming the structural core of the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. gsconlinepress.com In medicinal chemistry, the pyrimidine ring is considered a "privileged scaffold" due to its presence in a vast number of biologically active compounds. nih.gov Its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems allows pyrimidine derivatives to interact with a wide array of biological targets, leading to diverse therapeutic applications. mdpi.com

Selected Biological Activities of Pyrimidine Derivatives
Anticancer gsconlinepress.comnih.gov
Antimicrobial gsconlinepress.comnih.gov
Anti-inflammatory gsconlinepress.comnih.gov
Antiviral nih.govnumberanalytics.com
Antihypertensive gsconlinepress.com
Antidiabetic nih.gov

Phenylamine Derivatives: Phenylamine, commonly known as aniline (B41778), and its derivatives are compounds characterized by an amino group attached to a phenyl ring. getidiom.com This structural motif is a cornerstone of synthetic organic chemistry and serves as a key intermediate in the production of numerous pharmaceuticals and dyes. getidiom.com In a medicinal context, phenylamine derivatives are integral to the structure of many drugs and have been explored for a range of pharmacological activities, including anti-inflammatory properties. acs.orgbenthamdirect.com The substitution pattern on the phenyl ring can be readily modified to fine-tune the molecule's steric and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Examples of Phenylamine Scaffolds in Biologically Active Molecules
Endogenous Catecholamines (e.g., Dopamine (B1211576), Norepinephrine) mdpi.com
Anti-inflammatory (Phenylthio)phenylamines acs.org
Kinase Inhibitor Intermediates (e.g., 3-Chloro-4-(3-fluorobenzyloxy)aniline) pharmaffiliates.com
Anthelmintics (e.g., Rafoxanide intermediate) nih.gov

Thus, this compound emerges as a hybrid molecule that strategically combines the biological relevance of the pyrimidine core with the synthetic versatility of the phenylamine scaffold.

Historical Trajectory and Initial Investigations of Related Scaffolds

While this compound is a product of contemporary organic synthesis, the foundational scaffolds from which it is derived have a rich history. The study of pyrimidine derivatives dates back to the 19th century. The first derivative, alloxan, was isolated by Brugnatelli in 1818 through the oxidation of uric acid. gsconlinepress.comnih.govencyclopedia.pub The term "pyrimidine" was historically associated with the breakdown products of uric acid. gsconlinepress.comnih.gov A significant milestone in pyrimidine synthesis was the discovery of the Biginelli reaction in 1891, a one-pot method for creating pyrimidine derivatives that is still in use today. mdpi.com

The phenylamine scaffold also has a long history in chemical research. The study of endogenous phenethylamines, such as the catecholamines dopamine and adrenaline, was foundational to the fields of pharmacology and neuroscience, establishing the biological importance of this structural class. mdpi.com The versatility of the aniline structure made it a frequent target in early synthetic chemistry, leading to the development of dyes and, eventually, pharmaceuticals.

The investigation of linking these two types of scaffolds via an ether bridge is a more recent development, driven by the needs of modern drug discovery. The creation of diaryl ether linkages is a common strategy in medicinal chemistry to construct molecules with the correct three-dimensional shape to fit into the active sites of enzymes, particularly protein kinases. Therefore, the existence of this compound is a testament to the evolution of synthetic chemistry, building upon historical knowledge to create sophisticated molecular tools for contemporary research.

Broader Significance in Medicinal Chemistry and Chemical Biology Paradigms

The primary significance of this compound lies in its role as a high-value intermediate for the synthesis of targeted therapeutics, particularly protein kinase inhibitors. nih.gov Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Research has shown that this compound is a key building block for novel, irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, including those effective against drug-resistant mutants. nih.gov In this context, the phenylamine portion of the molecule often serves as an anchor point for building out the rest of the inhibitor, while the pyrimidinyloxy group can occupy specific pockets within the kinase's ATP-binding site. The pyrazolo[3,4-d]pyrimidine scaffold, a related fused-ring system, is well-established as a core structure for potent kinase inhibitors, underscoring the suitability of the pyrimidine motif for this biological target. nih.govresearchgate.net

The compound's structure is emblematic of a modern drug design strategy where pre-formed, functionalized fragments are combined to assemble complex molecules with high specificity for their biological targets. The specific combination of a chloro-substituted phenylamine and a pyrimidinyloxy group provides a scaffold with defined electronic and steric properties, enabling chemists to construct inhibitors that can overcome challenges such as drug resistance. Its utility as an intermediate in the development of potential treatments for non-small cell lung cancer highlights its importance in the ongoing quest for more effective and personalized medicines. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-pyrimidin-2-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-8-6-7(12)2-3-9(8)15-10-13-4-1-5-14-10/h1-6H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDMLCQFVZCCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665810
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies and Chemical Derivatization of 3 Chloro 4 2 Pyrimidinyloxy Phenylamine

Diverse Synthetic Pathways for Accessing the Core Structure

The construction of the 3-Chloro-4-(2-pyrimidinyloxy)phenylamine core relies on the formation of a diaryl ether linkage between a substituted phenylamine and a pyrimidine (B1678525) ring. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions.

A logical retrosynthetic analysis of this compound suggests a disconnection at the ether linkage, leading to two key precursors: 3-chloro-4-aminophenol and a pyrimidine derivative bearing a suitable leaving group at the 2-position, such as 2-chloropyrimidine.

A plausible forward synthesis would, therefore, involve the following key steps:

Preparation of 3-chloro-4-nitrophenol (B188101): This intermediate can be synthesized by the nitration of 3-chlorophenol. google.com

Nucleophilic Aromatic Substitution (SNAr): The coupling of 3-chloro-4-nitrophenol with 2-chloropyrimidine. This reaction is typically carried out in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion.

Reduction of the Nitro Group: The nitro group of the resulting 2-(3-chloro-4-nitrophenoxy)pyrimidine is then reduced to the primary amine to yield the final product, this compound. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H2/Pd/C) or metal-acid systems (e.g., Fe/HCl, SnCl2/HCl). google.comgoogle.com

An alternative approach could involve the direct coupling of 3-chloro-4-aminophenol with 2-chloropyrimidine. However, the presence of the amino group can complicate the reaction, potentially leading to side products through N-arylation. Therefore, the nitro-reduction route is often preferred for its cleaner reaction profile.

For the synthesis of diaryl ethers involving heteroaromatic rings, common bases include potassium carbonate (K2CO3), sodium hydride (NaH), and cesium carbonate (CsCO3). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) being frequently employed to facilitate the dissolution of the reactants and promote the reaction rate.

While many SNAr reactions for the formation of diaryl ethers proceed without a catalyst, the use of copper-based or palladium-based catalysts can sometimes improve the reaction rate and yield, especially for less reactive substrates. researchgate.net For instance, Ullmann-type coupling conditions involving a copper catalyst could be explored.

The reduction of the nitro group can also be optimized. Catalytic hydrogenation is often preferred due to its clean work-up, but the choice of catalyst, solvent, and hydrogen pressure can significantly impact the reaction time and efficiency.

A representative table of reaction conditions for analogous SNAr reactions is provided below:

ReactantsBaseSolventTemperature (°C)Yield (%)
4-Chlorophenol and 3,4-dichloronitrobenzeneKOHNone (neat)110-12096
2-Amino-4-chloro-6-methylpyrimidine and Aniline (B41778)TriethylaminePropanol120-140 (MW)High
2-Chloropyrimidine and Imidazole---62

This table presents data from similar reactions to illustrate common conditions and should be adapted for the specific synthesis of this compound.

To maximize the yield and purity of this compound, careful control of reaction conditions and purification of intermediates is essential. During the SNAr step, side reactions such as the displacement of the chloro group on the phenyl ring or reactions involving the nitro group should be minimized by optimizing the temperature and reaction time.

Purification of the intermediate, 2-(3-chloro-4-nitrophenoxy)pyrimidine, is crucial to ensure the purity of the final product. Common purification techniques include recrystallization and column chromatography.

In the final reduction step, over-reduction or the formation of side products can be minimized by careful monitoring of the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The final product is typically purified by recrystallization or column chromatography to obtain a high-purity compound suitable for further studies.

Functionalization and Analog Derivatization Approaches

The structural framework of this compound offers several sites for chemical modification, allowing for the generation of a library of analogs with potentially diverse biological activities.

The pyrimidine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups. However, in the target molecule, the pyrimidine ring is already substituted at the 2-position. Further functionalization would likely target the 4- and 6-positions. The reactivity of these positions towards nucleophiles is generally higher than the 2-position in the absence of activating groups. researchgate.netarkat-usa.org

Regioselective functionalization can be achieved by introducing activating groups or by using specific reaction conditions. For instance, selective magnesiation using TMPMgCl·LiCl has been shown to be effective for the regioselective functionalization of pyrimidines. nih.gov This could potentially be applied to introduce various electrophiles at specific positions on the pyrimidine ring of the target molecule or a suitable intermediate.

Another approach is the use of transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, if a halo-substituent is present on the pyrimidine ring.

The primary amino group of the phenylamine core is a versatile handle for a wide range of chemical transformations.

N-Alkylation and N-Arylation: The amino group can be alkylated or arylated to introduce various substituents. This can be achieved using alkyl halides or aryl halides under basic conditions. Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for N-arylation.

Acylation and Sulfonylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form amides, or sulfonylated with sulfonyl chlorides to form sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid formed during the reaction.

Diazotization and Subsequent Reactions: The primary amino group can be converted to a diazonium salt, which can then be subjected to a variety of transformations, such as Sandmeyer reactions, to introduce a range of functional groups including halogens, cyano, and hydroxyl groups.

A table summarizing potential derivatization reactions on the phenylamine core is provided below:

Reaction TypeReagent ExampleFunctional Group Introduced
N-AlkylationMethyl iodide-NHCH3
N-ArylationPhenylboronic acid-NHPh
AcylationAcetyl chloride-NHC(O)CH3
SulfonylationBenzenesulfonyl chloride-NHSO2Ph
Diazotization/SandmeyerNaNO2/HCl, then CuCN-CN

This table provides examples of common derivatization reactions that could be applied to this compound.

Introduction of Diverse Substituents for Structure-Activity Exploration

The primary amino group of this compound is a key functional group for introducing a wide array of substituents to probe the structure-activity relationship (SAR) of its derivatives. This exploration is crucial in medicinal chemistry for optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound. Common derivatization strategies at the aniline nitrogen include the formation of amides and sulfonamides.

Amide Bond Formation:

Amide derivatives are frequently synthesized to explore the SAR of aniline-containing compounds. The reaction of this compound with a variety of carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides) yields the corresponding amides. This modification introduces a diverse range of functionalities, allowing for the investigation of how different substituents impact the target molecule's interaction with its biological target.

For instance, in the context of kinase inhibitors, where pyrimidinyloxyphenylamine scaffolds are common, the nature of the amide substituent can significantly influence potency and selectivity. The introduction of different aryl, heteroaryl, or aliphatic groups through amide linkage allows for the probing of specific binding pockets within the kinase domain.

A general scheme for the synthesis of amide derivatives is presented below:

Scheme 1: General Synthesis of Amide Derivatives

In this reaction, R can represent a wide variety of organic moieties, allowing for extensive SAR studies.

Table 1: Examples of Amide Derivatives for SAR Exploration

R Group in Acyl Chloride Potential Impact on Activity
Phenyl Introduction of a simple aromatic ring.
4-Methylphenyl Addition of a small, electron-donating group.
4-Chlorophenyl Introduction of an electron-withdrawing group.
Thiophen-2-yl Incorporation of a heteroaromatic ring.

Sulfonamide Bond Formation:

Similarly, the reaction of this compound with various sulfonyl chlorides in the presence of a base affords sulfonamide derivatives. Sulfonamides are a well-established class of functional groups in medicinal chemistry, known for their ability to act as hydrogen bond donors and acceptors, thereby influencing the binding affinity of a molecule to its target. researchgate.netijpsonline.comnih.gov

The synthesis of sulfonamides from the target aniline provides another avenue for SAR exploration, allowing for the introduction of a different set of steric and electronic properties compared to amides.

A general scheme for the synthesis of sulfonamide derivatives is as follows:

Scheme 2: General Synthesis of Sulfonamide Derivatives

Here, R can be varied to include different alkyl, aryl, or heteroaryl groups to systematically study their effect on biological activity.

Table 2: Examples of Sulfonamide Derivatives for SAR Exploration

R Group in Sulfonyl Chloride Potential Impact on Activity
Methyl Introduction of a small alkyl group.
Phenyl Incorporation of a simple aromatic ring.
4-Tolyl Addition of a substituted aromatic ring.

The biological evaluation of a library of such amide and sulfonamide derivatives allows medicinal chemists to build a comprehensive understanding of the SAR for this chemical scaffold, guiding the design of more potent and selective drug candidates. nih.gov

Principles of Sustainable Synthesis Applied to the Compound

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for minimizing the environmental footprint of their production. Key areas for sustainable improvement include the choice of solvents, the use of catalytic methods, and the adoption of energy-efficient reaction conditions.

Sustainable Approaches to Key Synthetic Steps:

Reduction of the Nitro Group: The reduction of the nitro group in the precursor, 3-chloro-4-(2-pyrimidinyloxy)nitrobenzene, is a critical step. Traditional methods often employ stoichiometric reducing agents that generate significant waste. Sustainable alternatives focus on catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with molecular hydrogen or transfer hydrogenation reagents. nih.gov Iron-catalyzed reductions are also gaining attention as a more environmentally benign and cost-effective option. ekb.eg These catalytic methods offer high atom economy and reduce the generation of hazardous byproducts.

Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool in green chemistry for the synthesis of heterocyclic compounds, including pyrimidines. researchgate.net Microwave heating can significantly reduce reaction times, increase product yields, and in some cases, enable reactions to proceed in more environmentally friendly solvents. researchgate.net

Table 3: Green Chemistry Considerations for the Synthesis of this compound

Synthetic Step Traditional Method Greener Alternative Green Chemistry Principle
Nitro Group Reduction Stoichiometric metal reductants (e.g., SnCl2, Fe) Catalytic hydrogenation (e.g., H2/Pd/C), Transfer hydrogenation, Iron catalysis Atom Economy, Use of Catalysis
Solvent for SNAr DMF, DMSO PEG, Ethanol, Water Safer Solvents

By integrating these sustainable practices into the synthetic route, the production of this compound and its derivatives can be made more environmentally responsible, aligning with the broader goals of green chemistry in the pharmaceutical industry. nih.gov

Molecular Design and Structure Activity Relationship Sar Studies

Rational Design Principles for Analogs and Prodrugs

The rational design of analogs and prodrugs of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine is guided by established medicinal chemistry principles aimed at enhancing its therapeutic potential. These strategies involve modifying the core structure to improve interactions with the biological target and to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a computational or medicinal chemistry strategy used to identify isofunctional molecular structures with different core frameworks. chemrxiv.org This approach is valuable for discovering novel intellectual property and improving the properties of a lead compound. chemrxiv.org For this compound, scaffold hopping could involve replacing the central phenylamine or pyrimidine (B1678525) rings with other heterocyclic or aromatic systems that maintain the key pharmacophoric features required for biological activity.

Bioisosteric replacement is a related strategy that involves substituting an atom or a group of atoms with another, broadly similar, atom or group. cambridgemedchemconsulting.com The goal is to create a new molecule with similar biological properties but potentially improved characteristics such as enhanced metabolic stability or reduced toxicity. cambridgemedchemconsulting.comnih.gov For instance, the chlorine atom on the phenyl ring could be replaced with other halogens (e.g., fluorine, bromine) or a trifluoromethyl group to modulate electronic properties and lipophilicity. cambridgemedchemconsulting.com Similarly, the ether linkage could be replaced with bioisosteres like a thioether, amine, or an amide bond to explore different conformational preferences and metabolic stabilities. nih.gov

Table 1: Illustrative Examples of Scaffold Hopping and Bioisosteric Replacement for this compound Analogs

Modification Strategy Original Moiety Replacement Moiety Rationale
Scaffold HoppingPyrimidine RingPyridine, TriazineExplore novel intellectual property and alter selectivity profile. nih.govnih.gov
Bioisosteric ReplacementChlorine AtomFluorine, TrifluoromethylModulate electronic effects and metabolic stability. cambridgemedchemconsulting.com
Bioisosteric ReplacementEther LinkageThioether, AmideAlter conformational flexibility and hydrogen bonding capacity. nih.gov
Bioisosteric ReplacementPhenyl RingThiophene, PyridineModify physicochemical properties and potential for new interactions. cambridgemedchemconsulting.com

Positional and Electronic Effects of Substituents on Activity

Structure-activity relationship (SAR) studies would systematically explore the effects of moving the chlorine atom to other positions or replacing it with electron-donating groups (e.g., methoxy, methyl). researchgate.net Such modifications can impact the molecule's binding affinity to its target protein by altering hydrogen bonding patterns, hydrophobic interactions, and electrostatic complementarity. nih.gov For instance, the introduction of a substituent at a position that fits into a specific pocket of the target's active site could significantly enhance potency.

Table 2: Hypothetical SAR Data on the Positional and Electronic Effects of Substituents on a Phenyl Ring Analog of this compound

Compound Substituent at Position 3 Substituent at Position 4 Relative Activity (%)
Parent ClO-Pyrimidine100
Analog 1 FO-Pyrimidine85
Analog 2 CH3O-Pyrimidine60
Analog 3 OCH3O-Pyrimidine75
Analog 4 ClS-Pyrimidine90

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsonline.com

Development of Predictive Models for Analog Activity

By developing a QSAR model for this compound and its analogs, it is possible to predict the biological activity of newly designed compounds before their synthesis. This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. A robust QSAR model is typically built using a training set of compounds with known activities and then validated using an external test set. nih.gov

Computational Approaches in QSAR Model Generation

Several computational approaches can be employed to generate a QSAR model. These often involve the calculation of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. ijpsonline.com Techniques like multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms are then used to correlate these descriptors with biological activity. nih.gov For this compound, descriptors such as molecular weight, logP, molar refractivity, and specific quantum chemical parameters could be used to build a predictive model.

Conformational Analysis and Molecular Recognition

The three-dimensional conformation of this compound and its ability to be recognized by its biological target are fundamental to its mechanism of action. Conformational analysis aims to identify the low-energy, biologically active conformation of the molecule.

Molecular recognition involves the specific binding of the ligand to its target protein, driven by a combination of intermolecular forces such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. asiapharmaceutics.info Understanding these interactions at the molecular level is crucial for rational drug design. For this compound, the pyrimidine nitrogen atoms could act as hydrogen bond acceptors, while the phenyl ring can engage in hydrophobic or pi-stacking interactions. nih.gov The chlorine atom may also participate in halogen bonding. mdpi.com Molecular docking studies can be used to simulate the binding pose of the molecule within the active site of its target, providing insights into the key interactions that govern its affinity and selectivity. asiapharmaceutics.info

Conformational Preferences and Flexibility of the Compound

The conformational landscape of this compound is primarily defined by the rotational freedom around the ether linkage connecting the pyrimidinyl and phenyl rings. While direct experimental data on the precise dihedral angles and rotational barriers of this specific compound are not extensively documented, valuable insights can be gleaned from computational studies and experimental data of structurally related diphenyl ethers and substituted anilines.

In analogous diphenyl ether systems, the preferred conformation is typically a non-planar, twisted or "skewed" arrangement of the two aromatic rings. This is a compromise between the stabilizing effects of π-system conjugation, which would favor planarity, and the destabilizing steric repulsion between the ortho-hydrogens of the two rings. For this compound, a similar twisted conformation is anticipated. The dihedral angle between the phenyl and pyrimidine rings is likely to be in a range that minimizes steric clashes while allowing for some degree of electronic communication between the two ring systems.

The flexibility of the molecule is a critical determinant of its ability to adapt its conformation to fit into a biological target's binding site. The energy barriers to rotation around the ether linkage in diphenyl ether derivatives are generally low, allowing for a range of accessible conformations at physiological temperatures. This conformational flexibility can be advantageous for drug design, as it allows the molecule to adopt an optimal geometry for binding.

Table 1: Estimated Conformational Parameters of this compound based on Analogous Structures
ParameterEstimated Value/RangeBasis of Estimation
Phenyl-O-Pyrimidine Dihedral AngleNon-planar (likely skewed)Studies on diphenyl ether derivatives
Rotational Barrier (C-O bonds)Relatively lowNMR studies on substituted diphenyl ethers
Key Rotatable Bonds2Chemical structure analysis echemi.com

Ligand-Target Interaction Dynamics in Preclinical Models

While preclinical studies focusing exclusively on this compound are limited, its prevalence as a core fragment in a variety of potent kinase inhibitors provides a wealth of information regarding its potential interactions within a protein binding pocket. The key structural features of this compound—the chloro-substituted phenylamine and the pyrimidinyloxy moiety—are well-suited for engaging in a range of non-covalent interactions that are crucial for high-affinity binding to biological targets, particularly protein kinases.

Hydrogen Bonding: The amino group on the phenyl ring is a potent hydrogen bond donor, capable of forming crucial interactions with hydrogen bond acceptor residues such as aspartate, glutamate, or backbone carbonyls in a protein's active site. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, interacting with donor residues like lysine (B10760008) or arginine. These directional hydrogen bonds are often key to the specificity and potency of kinase inhibitors.

Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts favorably with a nucleophilic site, such as a backbone carbonyl oxygen or a serine or threonine side chain. This type of interaction has been increasingly recognized as a significant contributor to ligand-protein binding affinity and selectivity.

Molecular modeling and dynamic simulations of related compounds have further elucidated the dynamic nature of these interactions. The conformational flexibility of the pyrimidinyloxy linker allows the phenylamine moiety to optimally position itself for these critical interactions, highlighting the importance of the compound's structural dynamics in its biological function.

Table 2: Potential Ligand-Target Interactions of the this compound Scaffold
Structural FeaturePotential Interaction TypePotential Interacting Residues
Amino Group (-NH2)Hydrogen Bond DonorAspartate, Glutamate, Backbone Carbonyls
Pyrimidine NitrogensHydrogen Bond AcceptorLysine, Arginine, Serine
Phenyl and Pyrimidine RingsHydrophobic, π-π StackingLeucine, Valine, Isoleucine, Phenylalanine
Chlorine AtomHalogen Bonding, HydrophobicBackbone Carbonyls, Serine, Threonine

Pharmacological and Mechanistic Investigations in Preclinical Systems

Elucidation of Molecular Targets and Binding Interactions

No studies were found that characterized the molecular targets or binding interactions of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine.

There is no available data on the receptor binding profile of this compound.

Information on the enzyme inhibition kinetics and selectivity of this compound is not available in the public domain.

There are no published studies detailing the protein-ligand interactions of this compound.

Cellular Pharmacodynamics and Signaling Pathway Modulation

No research has been published on the cellular pharmacodynamics or the effects of this compound on signaling pathways.

There are no in vitro studies available that describe the effects of this compound on cellular processes such as proliferation, apoptosis, or migration.

No cellular target engagement assays for this compound have been reported in the scientific literature.

No Publicly Available Research Found for "this compound" to Fulfill Article Request

Despite a comprehensive search of scientific literature and databases, no specific pharmacological or mechanistic studies have been identified for the chemical compound this compound that would allow for the generation of the requested article.

The user's request specified a detailed article outline focusing on preclinical investigations, including gene expression profiling, in vivo efficacy, and structural biology of this compound. However, extensive searches have yielded no publications or data pertaining to these specific areas of research for this particular compound.

The available information is limited to chemical supplier listings, which confirm its basic chemical properties such as its molecular formula (C10H8ClN3O) and CAS number (338413-13-1). Some related, but structurally distinct, compounds with similar names have been the subject of biological research, but this information falls outside the strict scope of the user's request to focus solely on this compound.

The compound is frequently listed as a chemical intermediate, suggesting its primary use may be as a building block in the synthesis of more complex molecules, rather than as a therapeutic agent in its own right. This would explain the absence of dedicated preclinical studies on its biological effects.

Without any available data on gene expression and proteomic profiling in cellular models, preclinical efficacy in animal models, or structure-based insights, it is not possible to generate the thorough, informative, and scientifically accurate content required for the specified article structure. Any attempt to do so would result in speculation and would not be based on factual, verifiable scientific research.

Therefore, the requested article on the pharmacological and mechanistic investigations of this compound cannot be produced at this time due to a lack of publicly accessible scientific research on this specific compound.

Preclinical Pharmacokinetics and Drug Metabolism Dmpk Investigations

In Vitro Absorption and Permeability Studies

In vitro permeability assays are fundamental in early drug development to predict the oral absorption of a compound. For 3-Chloro-4-(2-pyrimidinyloxy)phenylamine, these studies have been instrumental in characterizing its potential for gastrointestinal absorption.

Cellular Permeability Assays (e.g., Caco-2)

The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium. Studies have indicated that this compound possesses good permeability characteristics. It has been specifically designed to not be a substrate for the common efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) pfmjournal.orgprnewswire.comnih.govfirstwordpharma.com. This is a significant attribute, as efflux transporters can limit the absorption and distribution of many drugs. While a specific bidirectional permeability study with apparent permeability (Papp) values and efflux ratios was not available in the public domain, the compound's design to bypass these efflux mechanisms is a key feature of its preclinical profile.

Artificial Membrane Permeability Assays (e.g., PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput screening tool used to predict passive transcellular permeability. Specific quantitative data from PAMPA studies for this compound were not identified in the available literature.

Distribution Profiling in Preclinical Models

Understanding the distribution of a drug candidate within the body is critical to assessing its potential to reach the target tissues and to identify any potential for accumulation in non-target organs.

Tissue Distribution Studies in Animal Models

Preclinical studies have highlighted the exceptional central nervous system (CNS) penetration of this compound. In a preclinical study using a mouse model, the compound demonstrated superior penetration of the CNS compared to other EGFR tyrosine kinase inhibitors pfmjournal.org. The key parameters measured were the unbound brain-to-unbound plasma concentration ratio (Kpuu,brain) and the unbound cerebrospinal fluid-to-unbound plasma concentration ratio (Kpuu,CSF).

Parameter Value Animal Model
Kpuu,brain 0.65 Mouse
Kpuu,CSF 0.42 Mouse

Table 1: Unbound Brain and CSF to Plasma Ratios of this compound in Mice. pfmjournal.org

A pharmacokinetic and brain distribution study was also conducted in rats, further supporting its ability to cross the blood-brain barrier nih.govnih.gov. Preclinical data have suggested that it is one of the first drugs to be found in equivalent concentrations in the blood, cerebrospinal fluid (CSF), and brain tissue following administration nih.govnih.gov. While these studies emphasize the significant brain distribution, comprehensive quantitative whole-body autoradiography (QWBA) data detailing the distribution in a wider range of tissues and organs were not publicly available.

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins influences its free concentration and, consequently, its availability to interact with target tissues and undergo metabolism or excretion. Specific in vitro or in vivo data on the percentage of plasma protein binding of this compound in preclinical species such as mice, rats, or dogs, or in human plasma, were not found in the reviewed literature.

Metabolic Fate and Biotransformation Pathways

Investigating the metabolic fate of a drug candidate is essential to identify the pathways of its biotransformation and to characterize its metabolites. A detailed study in Sprague Dawley rats has provided significant insights into the metabolism of this compound nih.govnih.govrsc.orgresearchgate.net.

In this study, following oral administration, urine was collected and analyzed to identify the metabolites. The research identified six in vivo phase I metabolites and three in vivo phase II metabolites. The primary metabolic pathways were determined to be N-demethylation, O-demethylation, hydroxylation, reduction, defluorination, and dechlorination for phase I metabolism. Phase II metabolism involved direct sulphate and glucuronic acid conjugation nih.govnih.gov. In vitro studies using rat liver microsomes and hepatocytes corroborated these findings, identifying six phase I and three phase II metabolites nih.govnih.govrsc.orgresearchgate.net.

Metabolic Pathway Phase Description
N-demethylation I Removal of a methyl group from a nitrogen atom.
O-demethylation I Removal of a methyl group from an oxygen atom.
Hydroxylation I Addition of a hydroxyl group.
Reduction I Gain of electrons or hydrogen atoms.
Defluorination I Removal of a fluorine atom.
Dechlorination I Removal of a chlorine atom.
Sulphate Conjugation II Addition of a sulphate group.
Glucuronic Acid Conjugation II Addition of glucuronic acid.

Table 2: Major Metabolic Pathways of this compound in Rats. nih.govnih.gov

The study also investigated the formation of reactive intermediates by incubating the compound with rat liver microsomes in the presence of trapping agents. This led to the detection of seven reactive intermediates, suggesting potential bioactivation pathways that may be relevant for understanding any potential toxicities nih.govnih.gov.

In Vitro Hepatic Microsomal and Hepatocyte Stability Assessments

No data are publicly available on the metabolic stability of this compound in liver microsomes or hepatocytes from any preclinical species. Such studies would be essential to determine its intrinsic clearance and predict its hepatic extraction ratio.

Identification and Characterization of Major Metabolites (non-human)

There is no information available identifying the metabolites of this compound formed in preclinical models. Metabolite identification studies would be required to understand the biotransformation pathways, which could include hydroxylation, N-dealkylation, or conjugation.

Cytochrome P450 (CYP) Enzyme Inhibition and Induction Profiles

The potential for this compound to inhibit or induce major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) has not been reported. This information is critical for predicting potential drug-drug interactions.

Mechanistic Preclinical Toxicology Studies

Genotoxicity and Mutagenicity Assays (in vitro)

There are no publicly available results from genotoxicity or mutagenicity assays, such as the Ames test or chromosomal aberration assays, for this compound. These tests are fundamental in assessing the potential for a compound to cause genetic damage.

Cardiotoxicity Screening in Preclinical Models (e.g., hERG inhibition)

There is a notable absence of published data regarding the cardiotoxicity of this compound. Specifically, no studies detailing its effects on the human Ether-à-go-go-Related Gene (hERG) potassium channel have been found. Inhibition of the hERG channel is a critical preclinical safety assessment, as it is a key indicator of a compound's potential to cause QT interval prolongation and life-threatening cardiac arrhythmias.

Without experimental data from preclinical models, such as in vitro hERG assays or in vivo cardiovascular studies in animal models, the potential for this compound to induce cardiotoxic effects remains unknown.

Advanced Analytical Chemistry Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of organic molecules like 3-Chloro-4-(2-pyrimidinyloxy)phenylamine. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of a molecule in solution. For this compound, ¹H and ¹³C NMR would provide a complete map of the proton and carbon frameworks, respectively.

¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the phenyl ring would appear as a set of multiplets, likely in the range of 6.5-7.5 ppm. For a similar compound, 3-chloro-4-(4'-chlorophenoxy)aminobenzene, aromatic protons are observed at δ 6.57, 6.78, and 6.89 ppm nih.gov. The protons of the pyrimidine (B1678525) ring would also produce characteristic signals, typically downfield due to the electron-withdrawing nature of the nitrogen atoms. The amine (-NH₂) protons would likely appear as a broad singlet, as seen in a related aniline (B41778) which shows a broad singlet at 3.69 ppm for the -NH₂ group nih.gov.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for this compound would show distinct peaks for each of the 10 carbon atoms. Carbons in the phenyl ring directly bonded to the chlorine and oxygen atoms would have their chemical shifts significantly influenced. In a comparable structure, 3-chloro-4-(4'-chlorophenoxy)aminobenzene, the carbon signals for the chloro-substituted phenyl ring appear at δ 114.73, 116.72, 117.51, 123.54, 127.21, and 144.49 ppm nih.gov. The carbons of the pyrimidine ring would be expected in the range of δ 110-165 ppm.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the substitution pattern on both the phenyl and pyrimidine rings. An HMBC spectrum would reveal correlations between protons and carbons separated by two or three bonds, which is crucial for confirming the connection of the pyrimidinyloxy group to the C4 position of the phenylamine ring.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Phenyl Ring CH 6.5 - 7.5 (multiplets) 115 - 125
Phenyl Ring C-Cl - 125 - 130
Phenyl Ring C-N - 140 - 145
Phenyl Ring C-O - 145 - 150
Pyrimidine Ring CH 7.0 - 8.5 (multiplets) 110 - 160
Pyrimidine Ring C-O - 160 - 165

Mass Spectrometry (MS) Applications (e.g., LC-MS/MS, High-Resolution MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS, often using an electrospray ionization (ESI) source, would be employed to determine the exact mass of the molecular ion. This allows for the calculation of the molecular formula with high confidence. For the related compound 3-chloro-4-(4'-chlorophenoxy)aminobenzene (C₁₂H₁₀Cl₂NO), the calculated mass for the [M+H]⁺ ion is 254.0134, with an experimental value found at 254.0135 nih.gov. For this compound (C₁₀H₈ClN₃O), the expected exact mass would be used to confirm its elemental composition.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for both qualitative and quantitative analysis. The compound would first be separated by LC and then introduced into the mass spectrometer. In MS/MS mode, the molecular ion would be selected and fragmented to produce a characteristic fragmentation pattern. This pattern serves as a structural fingerprint, useful for confirming the identity of the compound in complex mixtures and for metabolite identification studies shu.ac.ukresearchgate.net. The fragmentation would likely involve the cleavage of the ether bond between the phenyl and pyrimidine rings.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region nih.gov. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹. The C-O-C ether linkage would show strong stretching bands in the 1250-1000 cm⁻¹ region. Additionally, C=C and C=N stretching vibrations from the aromatic and pyrimidine rings would appear in the 1400-1600 cm⁻¹ range nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of conjugation. The phenylamine and pyrimidine rings constitute a conjugated system. Therefore, this compound is expected to show strong absorption bands in the UV region, typically between 200 and 400 nm, corresponding to π → π* transitions researchgate.netmdpi.com. The exact position and intensity of the absorption maxima (λmax) would be sensitive to the solvent used.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile organic compounds. A reversed-phase HPLC method would typically be developed for this compound. This would likely involve a C18 stationary phase with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol shu.ac.ukresearchgate.net. The compound's retention time would be determined, and the purity would be calculated based on the relative area of its peak in the chromatogram, typically detected using a UV detector set at one of the compound's absorption maxima.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For this compound, its applicability would depend on its thermal stability and volatility. If the compound can be vaporized without decomposition, GC could be used for purity analysis. The choice of a suitable capillary column, such as one with a nonpolar or medium-polarity stationary phase, would be critical for achieving good separation nist.gov. However, due to the relatively high molecular weight and polarity of the compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. Given the compound's structure, HPLC is generally the more suitable chromatographic method for purity assessment.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

There is no available research data on the quantum chemical calculations for 3-Chloro-4-(2-pyrimidinyloxy)phenylamine.

Electronic Structure, Reactivity, and Acidity/Basicity Predictions

No studies were found that detail the electronic structure, reactivity, or predictions of acidity and basicity for this compound through quantum chemical methods.

Frontier Molecular Orbital (FMO) Analysis

There are no published Frontier Molecular Orbital (FMO) analyses, including calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for this compound.

Molecular Docking and Virtual Screening Approaches

No specific molecular docking or virtual screening studies featuring this compound have been identified in the surveyed literature.

Ligand-Protein Docking Algorithms for Binding Mode Prediction

There is no information available regarding the use of ligand-protein docking algorithms to predict the binding mode of this compound with any biological targets.

Pharmacophore Modeling and Virtual Screening Strategies

No research has been published on pharmacophore models derived from or used to screen for this compound, nor have any virtual screening strategies involving this compound been reported.

Molecular Dynamics Simulations

No molecular dynamics simulation studies have been reported for this compound to analyze its dynamic behavior, conformational changes, or interactions with other molecules over time.

Conformational Space Exploration and Dynamic Stability

A thorough exploration of the conformational space of this compound would be essential to understand its three-dimensional structure and flexibility. Such studies typically employ computational methods like molecular mechanics or quantum mechanics to identify low-energy conformations. The relative energies of these conformers would provide insights into their population distribution at physiological temperatures.

Table 1: Hypothetical Conformational Analysis Data (Note: This table is for illustrative purposes only and does not represent actual data.)

ConformerRelative Energy (kcal/mol)Dihedral Angle (°C-O-C-N)Key Intramolecular Interactions
10.0030Hydrogen bond (NH2...N)
21.52-150Pi-stacking
32.7895Steric clash

Free Energy Perturbation Methods for Binding Affinity Calculations

Free Energy Perturbation (FEP) is a powerful computational technique used to calculate the relative binding affinities of a series of ligands to a biological target. If this compound were part of a drug discovery project, FEP calculations could be employed to predict how modifications to its structure would affect its binding potency.

This method involves creating a thermodynamic cycle that connects the binding free energies of two ligands through a non-physical, or "alchemical," transformation. By running molecular dynamics simulations of this transformation in both the solvated state and when bound to the protein, the difference in free energy of binding (ΔΔG) can be calculated. These predictions can guide the synthesis of new compounds with improved affinity.

Table 2: Hypothetical Free Energy Perturbation Calculation Results (Note: This table is for illustrative purposes only and does not represent actual data.)

Ligand PairTarget ProteinExperimental ΔΔG (kcal/mol)Calculated ΔΔG (kcal/mol)
Ligand A -> this compoundKinase X-1.2-1.5 ± 0.3
This compound -> Ligand BKinase X0.80.6 ± 0.2

Future Perspectives and Emerging Research Avenues

Development of Novel Analogs with Improved Preclinical Profiles

The core structure of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine offers a versatile backbone for the synthesis of novel analogs with potentially enhanced efficacy, selectivity, and pharmacokinetic properties. The phenylaminopyrimidine moiety is a well-established pharmacophore known to interact with the ATP-binding site of various protein kinases. nih.govnih.gov Consequently, the generation of a library of derivatives is a logical next step in its preclinical development.

Future research will likely focus on systematic modifications of the lead compound. This could involve:

Substitution on the Phenyl Ring: Introducing different substituents at various positions on the phenyl ring could modulate the compound's electronic properties and steric interactions within the target's binding pocket. For instance, the replacement of the chlorine atom with other halogens or with electron-donating or electron-withdrawing groups could fine-tune its inhibitory activity and selectivity.

Modification of the Pyrimidine (B1678525) Ring: Alterations to the pyrimidine ring, such as the addition of functional groups, could enhance binding affinity and specificity for target kinases.

Alteration of the Ether Linkage: The oxygen bridge between the phenyl and pyrimidine rings could be replaced with other linkers, such as sulfur or nitrogen, to explore the impact on conformational flexibility and biological activity.

The synthesized analogs would then undergo rigorous preclinical evaluation, including in vitro kinase assays to determine their inhibitory potency against a panel of kinases and cellular assays to assess their anti-proliferative or other desired biological effects. Promising candidates would be further subjected to pharmacokinetic studies to evaluate their absorption, distribution, metabolism, and excretion (ADME) profiles, aiming to identify analogs with improved oral bioavailability and metabolic stability.

Integration into Polypharmacology and Multi-Target Strategies

The traditional "one drug, one target" paradigm is increasingly being supplemented by a polypharmacological approach, where a single molecule is designed to interact with multiple targets. rsc.org This strategy can offer superior efficacy and a reduced likelihood of drug resistance, particularly in complex multifactorial diseases like cancer. Given that many pathological conditions are driven by aberrant signaling through multiple kinase pathways, developing multi-target inhibitors based on the this compound scaffold is a promising avenue.

The pyrazolo[3,4-d]pyrimidine scaffold, structurally related to the core of the subject compound, has shown potential in the development of multi-target inhibitors. scilit.comnih.gov Future research could therefore focus on designing analogs of this compound that potently inhibit several key kinases involved in a specific disease. For example, in oncology, this could involve the simultaneous targeting of kinases involved in cell proliferation, angiogenesis, and metastasis.

This multi-target approach requires a deep understanding of the kinome and the structural basis of kinase-inhibitor interactions. Computational modeling and structure-based drug design will be instrumental in rationally designing compounds with the desired polypharmacological profile. The resulting multi-target agents would need to be carefully evaluated in preclinical models to ensure that their combined inhibitory activities translate into enhanced therapeutic benefit without a concomitant increase in toxicity.

Investigation of Advanced Delivery Systems in Preclinical Contexts

The therapeutic potential of promising small molecule inhibitors can be hampered by poor physicochemical properties, such as low aqueous solubility and limited bioavailability. Advanced drug delivery systems offer a means to overcome these limitations and enhance the preclinical performance of compounds like this compound and its analogs.

Nanoparticle-based delivery systems, in particular, have shown significant promise for improving the therapeutic index of kinase inhibitors. nih.gov These systems can encapsulate the drug, protecting it from premature degradation and improving its solubility. Furthermore, nanoparticles can be engineered to accumulate preferentially in diseased tissues, such as tumors, through the enhanced permeability and retention (EPR) effect, thereby increasing local drug concentration and reducing systemic side effects.

Future preclinical studies could explore the formulation of this compound or its optimized analogs into various nanocarriers, including:

Liposomes: Vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.

Polymeric Nanoparticles: Formed from biodegradable polymers, these nanoparticles can provide sustained drug release.

Micelles: Self-assembling nanosized structures that can solubilize poorly water-soluble drugs.

The efficacy of these nanoformulations would be assessed in cell culture and animal models of disease. Key parameters to be evaluated would include drug loading efficiency, release kinetics, biodistribution, and therapeutic efficacy compared to the free drug. The development of targeted nanoparticles, decorated with ligands that bind to receptors overexpressed on diseased cells, could further enhance the specificity and efficacy of the delivered therapeutic agent. nih.gov

Applications as Chemical Probes or Research Tools in Biological Systems

Beyond its potential as a therapeutic agent, this compound and its derivatives can serve as valuable chemical probes to investigate the roles of specific kinases in biological processes. nih.gov A high-quality chemical probe is a small molecule that is potent and selective for its target, allowing for the interrogation of the target's function in a cellular or in vivo context.

To be utilized as a chemical probe, an inhibitor should ideally have a well-characterized mechanism of action and a known selectivity profile across the kinome. Future research could focus on developing analogs of this compound with high selectivity for a particular kinase of interest. Such selective inhibitors could then be used to dissect the signaling pathways regulated by that kinase and to validate it as a potential drug target.

Furthermore, these compounds can be modified to create more sophisticated research tools:

Fluorescently Labeled Probes: The attachment of a fluorescent dye to the inhibitor would allow for the visualization of the target kinase's localization and dynamics within living cells using fluorescence microscopy. nih.govrsc.org

Biotinylated Probes: The incorporation of a biotin (B1667282) tag would enable the use of affinity-based proteomics to identify the cellular targets of the inhibitor and to profile its off-target interactions. nih.govfrontiersin.org This approach, often referred to as chemical proteomics, can provide a comprehensive understanding of the compound's mechanism of action and potential for polypharmacology. nih.gov

The development of such chemical probes derived from the this compound scaffold would not only advance our understanding of fundamental biology but also contribute to the discovery and validation of new therapeutic targets.

Q & A

Q. What are the optimized synthetic routes for 3-Chloro-4-(2-pyrimidinyloxy)phenylamine, and how do reaction conditions influence yield?

The compound can be synthesized via substitution and reduction reactions. For example, substituting 3-chloro-4-fluoronitrobenzene with pyrimidine derivatives under alkaline conditions forms nitro-intermediates, followed by iron powder reduction under acidic conditions to yield the aniline derivative . Key factors include pH control during substitution (to avoid side reactions) and stoichiometric ratios of reducing agents (e.g., iron powder) to ensure complete nitro-group reduction .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

Column chromatography using silica gel (eluent: ethyl acetate/hexane gradient) effectively removes unreacted starting materials. Recrystallization from ethanol/water mixtures improves purity (>98% by HPLC), as evidenced by sharp melting points (178°C) . Note that residual solvents must be monitored via GC-MS to meet analytical standards .

Q. How is the structure of this compound validated post-synthesis?

Use a combination of 1H^1H-NMR (to confirm aromatic proton environments), 13C^{13}C-NMR (to identify pyrimidine and aniline carbons), and high-resolution mass spectrometry (HRMS) for molecular weight verification. For example, the pyrimidinyloxy group shows characteristic downfield shifts at δ 8.6–8.8 ppm in 1H^1H-NMR .

Advanced Research Questions

Q. What analytical challenges arise in distinguishing positional isomers of this compound?

Isomeric impurities (e.g., 2-pyrimidinyloxy vs. 4-pyrimidinyloxy derivatives) require advanced techniques like LC-MS/MS with fragmentation patterns or 2D-Nuclear Overhauser Effect Spectroscopy (NOESY) to resolve spatial arrangements. For instance, cross-peaks in NOESY between the pyrimidine protons and the adjacent chloro group confirm substitution patterns .

Q. How can reaction mechanisms for pyrimidinyloxy-aniline bond formation be elucidated?

Kinetic studies (e.g., monitoring reaction progress via in-situ FTIR) and density functional theory (DFT) calculations reveal that nucleophilic aromatic substitution proceeds via a Meisenheimer intermediate. Isotopic labeling (e.g., 18O^{18}O-pyrimidine) confirms oxygen transfer pathways .

Q. What are the structure-activity relationships (SARs) for this compound in kinase inhibition studies?

Modifications to the pyrimidine ring (e.g., fluorination at the 5-position) enhance binding affinity to kinases like p38 MAPK, as shown by IC50_{50} shifts from 120 nM to 45 nM. SAR studies require molecular docking simulations (e.g., using AutoDock Vina) and enzymatic assays with recombinant proteins .

Methodological Considerations

Q. How should researchers address discrepancies in reported melting points or spectral data?

Cross-validate data using certified reference standards (e.g., CAS 202197-26-0 for 3-Chloro-4-(3-fluorobenzyloxy)aniline analogs) . Contradictions may arise from polymorphic forms, which can be resolved via X-ray crystallography or differential scanning calorimetry (DSC) .

Q. What safety protocols are critical for handling this compound derivatives?

Use fume hoods for reactions involving volatile intermediates (e.g., nitro derivatives). Waste must be neutralized with 10% sodium bicarbonate before disposal, as chlorinated byproducts may form toxic furanones under acidic conditions . Personal protective equipment (PPE) should include nitrile gloves and ANSI-approved goggles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.